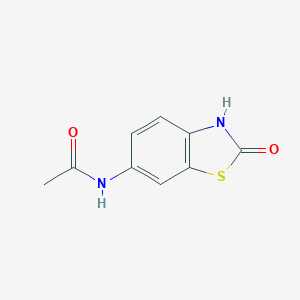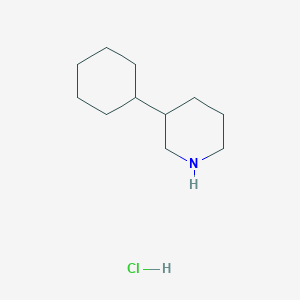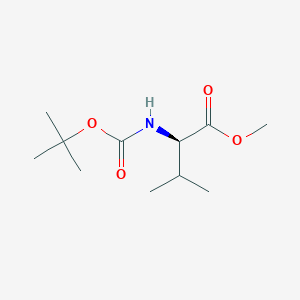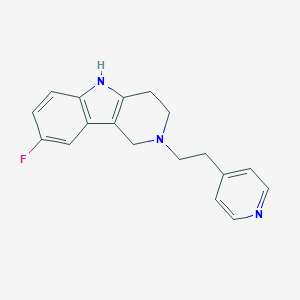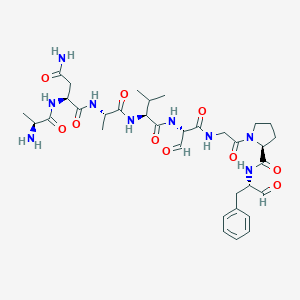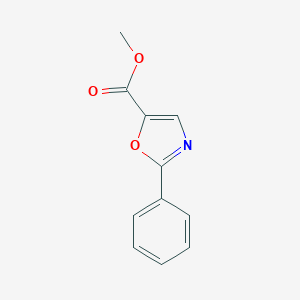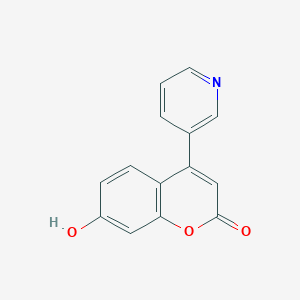
7-Hydroxy-4-(pyridin-3-yl)coumarin
Overview
Description
7-Hydroxy-4-(pyridin-3-yl)coumarin is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Zn2+ Fluorescence Sensor : A study by Patra et al. (2017) found that a pyridylthioether-hydroxycoumarin Schiff base (HL), related to 7-Hydroxy-4-(pyridin-3-yl)coumarin, serves as a selective Zn2+ fluorescence sensor. This compound is practical for intracellular fluid identification in cells and can be used as a secondary probe for ATP sensing (Patra et al., 2017).
Antitumor Activity : Marshall et al. (2005) demonstrated that coumarin and 7-hydroxycoumarin exhibit direct antitumor activity in vitro, suggesting potential use in treating human malignant diseases (Marshall et al., 2005).
Antiproliferative Activity in Cancer Therapy : Research by Pivetta et al. (2017) showed that novel 3-(pyridin-2-yl)coumarins and their copper(II) complexes exhibit antiproliferative activity against human tumor cell lines, indicating potential use in cancer therapy (Pivetta et al., 2017).
Imaging Applications : Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with high fluorescence quantum yields and stability, making them suitable for living cell imaging (Chen et al., 2012).
Antibacterial, Antioxidant, and Anti-inflammatory Properties : A study by Hamdi (2016) on new 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives showed moderate antibacterial activity, significant antioxidant activities, and good anti-inflammatory properties (Hamdi, 2016).
Enhanced Antifungal and Antibacterial Activity : Darla et al. (2015) synthesized novel 7-hydroxy coumarin derivatives via the Knoevenagel reaction, revealing enhanced antifungal and antibacterial activity against various bacteria and fungi (Darla et al., 2015).
Potential as Antimicrobial Agents : Chovatiya et al. (2016) reported that synthesized 4-aryl-2-(coumarin-3-yl)-6-(4-methyl-3-phenyl coumarin-6-yl)pyridines exhibit potential as antimicrobial agents (Chovatiya et al., 2016).
Bioactive Heterocyclic Compound : Yoda (2020) provided an overview of 3-Hydroxycoumarin chemistry, revealing its potential as a bioactive heterocyclic compound with applications in genetics, pharmacology, microbiology, and other fields (Yoda, 2020).
Fluorescence-Based Materials : Yu et al. (2011) synthesized 7-hydroxy-3-(2-pyridyl)coumarin derivatives with significant fluorescence properties, suitable as novel fluorescence-based materials (Yu et al., 2011).
Intracellular Chemosensor : Warrier and Kharkar (2018) developed a novel coumarin chemosensor with high selectivity towards Fe3+ ions, potentially applicable as an intracellular chemosensor for Fe3+ (Warrier & Kharkar, 2018).
Mechanism of Action
Target of Action
Many coumarin derivatives, including 7-hydroxycoumarin derivatives, have been found to exhibit good biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 23923 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Many coumarin derivatives have been reported to have diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
The compound is a solid at ambient temperature , suggesting that it may be stable under a wide range of environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Coumarin derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-hydroxy-4-pyridin-3-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVMYDCZZUVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420672 | |
| Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109512-76-7 | |
| Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-(3-pyridyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


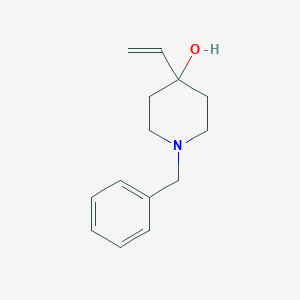
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)
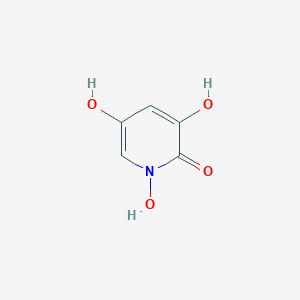
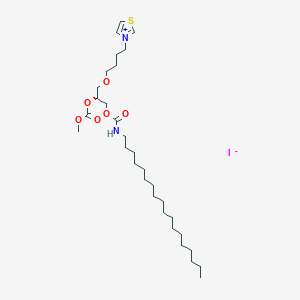
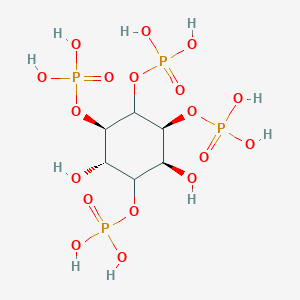
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)
